molecular formula C13H17Cl2NO2S B2505084 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine CAS No. 612042-96-3

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2505084
CAS No.: 612042-96-3
M. Wt: 322.24
InChI Key: SWYHNUDAXBVVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with two methyl groups and a sulfonyl group attached to a dichlorobenzene moiety

Scientific Research Applications

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

Safety and Hazards

“2,6-Dichlorobenzenesulfonyl chloride” is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It’s advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing .

Preparation Methods

The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target .

Comparison with Similar Compounds

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other sulfonyl chloride derivatives, such as:

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 2,6-Difluorobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their substituents on the benzene ring, which can influence their chemical properties and applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHNUDAXBVVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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